methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate
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Description
Scientific Research Applications
Cycloaddition and Michael-Type Reactions
Compounds with dimethylamino and cyano functionalities, like 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, participate in cycloaddition reactions with electron-deficient olefins, leading to the formation of pyrido[2,3-d]pyrimidines and, through Michael addition, to pyrrolo[3,4-c]pyridines and theophylline derivatives. These reactions demonstrate the role of such functionalities in constructing complex heterocyclic frameworks, which are crucial in pharmaceutical chemistry (Walsh et al., 1988).
Synthesis of Polyfunctional Heterocyclic Systems
Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, derived from similar functional groups, serve as versatile reagents for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyridazines. These compounds illustrate the utility of the cyano and amino groups in diversifying heterocyclic chemistries, which has implications in discovering novel therapeutic agents (Pizzioli et al., 1998).
Antihypertensive Activity
The study of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, incorporating similar structural motifs, revealed compounds with significant antihypertensive activity. This research underscores the potential of these chemical frameworks in developing new cardiovascular drugs (Evans et al., 1983).
Preparation of Acyclic Nucleoside Analogues
The regioselective preparation of N7- and N9-alkyl derivatives of N6-[(Dimethylamino)methylene]adenine, bearing an active methylene group, and their derivatization to α-branched acyclic nucleoside analogues, showcases the incorporation of dimethylamino groups in nucleoside chemistry. This work contributes to the synthesis of compounds with potential antiviral and anticancer activities (Hocková et al., 1999).
Synthesis of Benzothiophenes with Antitumor and Antioxidant Activities
Cyanoacetamide derivatives, through reactions involving cyano and amino groups, facilitated the synthesis of new benzothiophenes with promising antitumor and antioxidant properties. This area of research highlights the importance of these functionalities in creating bioactive molecules (Bialy & Gouda, 2011).
Properties
IUPAC Name |
methyl 1-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-16(2)8-15-11-9(7-14)10-5-4-6-17(10)12(11)13(18)19-3/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAHJFPMBKHNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(N2CCCC2=C1C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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